6-Nitrohexane-1,2,3,4,5-pentol;hydrate
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Overview
Description
1-Deoxy-1-nitro-D-iditol hemihydrate is a glycoconjugate compound with the empirical formula C6H13NO7 · 0.5H2O and a molecular weight of 220.18 g/mol . This compound is primarily used in the synthesis of complex carbohydrates, such as glycosylation and methylation . It is characterized by a hydroxyl group linked to an alpha carbon atom with a terminal nitro group .
Preparation Methods
The synthesis of 1-Deoxy-1-nitro-D-iditol hemihydrate involves several steps. One common method includes the nitration of D-iditol, followed by purification to obtain the hemihydrate form . The reaction conditions typically involve the use of nitric acid and a suitable solvent under controlled temperature and pressure . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield .
Chemical Reactions Analysis
1-Deoxy-1-nitro-D-iditol hemihydrate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Deoxy-1-nitro-D-iditol hemihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Deoxy-1-nitro-D-iditol hemihydrate involves its role as a glycoconjugate. It participates in glycosylation and methylation reactions, which are crucial for the synthesis of complex carbohydrates . The molecular targets and pathways involved include various enzymes and substrates that facilitate these biochemical processes .
Comparison with Similar Compounds
1-Deoxy-1-nitro-D-iditol hemihydrate can be compared with other similar compounds, such as:
1-Deoxy-1-nitro-D-glucitol: Similar in structure but differs in the arrangement of hydroxyl groups.
1-Deoxy-1-nitro-D-mannitol: Another nitro-sugar with different stereochemistry.
1-Deoxy-1-nitro-D-sorbitol: Used in similar applications but has distinct physical and chemical properties.
The uniqueness of 1-Deoxy-1-nitro-D-iditol hemihydrate lies in its specific configuration and reactivity, making it suitable for particular synthetic and research applications .
Properties
IUPAC Name |
6-nitrohexane-1,2,3,4,5-pentol;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFQXMNDKUHFDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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